N-(2,2-dimethoxyethyl)-N'-(2-fluoro-5-methylphenyl)ethanediamide
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Overview
Description
N-(2,2-dimethoxyethyl)-N’-(2-fluoro-5-methylphenyl)ethanediamide is an organic compound characterized by its unique structural features, including a dimethoxyethyl group and a fluoro-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-N’-(2-fluoro-5-methylphenyl)ethanediamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethoxyethanol and 2-fluoro-5-methylaniline.
Formation of Intermediate: The first step involves the reaction of 2,2-dimethoxyethanol with a suitable reagent (e.g., thionyl chloride) to form 2,2-dimethoxyethyl chloride.
Amidation Reaction: The intermediate 2,2-dimethoxyethyl chloride is then reacted with 2-fluoro-5-methylaniline in the presence of a base (e.g., triethylamine) to form the desired ethanediamide compound.
Industrial Production Methods
In an industrial setting, the production of N-(2,2-dimethoxyethyl)-N’-(2-fluoro-5-methylphenyl)ethanediamide may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and intermediates.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Purification Techniques: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-N’-(2-fluoro-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-N’-(2-fluoro-5-methylphenyl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-N’-(2-fluoro-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethoxyethyl)-N’-(2-chloro-5-methylphenyl)ethanediamide
- N-(2,2-dimethoxyethyl)-N’-(2-bromo-5-methylphenyl)ethanediamide
- N-(2,2-dimethoxyethyl)-N’-(2-iodo-5-methylphenyl)ethanediamide
Uniqueness
N-(2,2-dimethoxyethyl)-N’-(2-fluoro-5-methylphenyl)ethanediamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(2-fluoro-5-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4/c1-8-4-5-9(14)10(6-8)16-13(18)12(17)15-7-11(19-2)20-3/h4-6,11H,7H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTBXHXPHUWEFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C(=O)NCC(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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